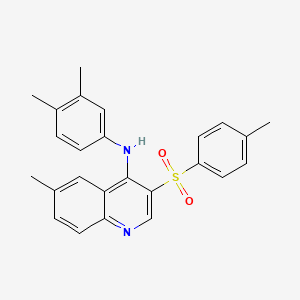

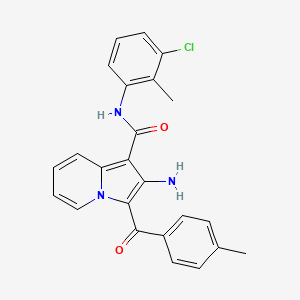

![molecular formula C11H16N4O B2614984 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one CAS No. 1339854-72-6](/img/structure/B2614984.png)

3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as hydroquinolones .

Chemical Reactions Analysis

The chemical reactions analysis of this compound is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The melting point of a related compound was found to be 484–486 K .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Researchers have been engaged in the synthesis and pharmacological evaluation of compounds related to 3-Amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one, aiming to discover novel therapeutic agents. For instance, the development of aminopyrimidine derivatives as 5-HT1A partial agonists highlighted the potential of such compounds in medicinal chemistry. These efforts included optimization for metabolic stability and potency through structural modifications, leading to the identification of candidates with improved pharmacological profiles (Dounay et al., 2009).

Anticancer and Antibacterial Applications

The synthesis of pyrimidine-piperazine conjugates with chromene and quinoline moieties demonstrated significant anti-proliferative activities against human breast cancer cell lines. These findings underscore the importance of structural features in enhancing the anticancer potential of such compounds (Parveen et al., 2017). Additionally, certain derivatives have shown promising antibacterial and antifungal activities, highlighting the broad-spectrum potential of this chemical class in addressing microbial infections (Othman et al., 2019).

Drug-likeness and Molecular Design

The exploration of 2-aminopyrimidines as histamine H3 receptor ligands exemplifies the strategic integration of pharmacophoric features to achieve high affinity and receptor subtype selectivity. This research not only provided insights into the structure-activity relationships but also emphasized the importance of drug-likeness properties in the design of potential therapeutic agents (Sadek et al., 2014).

Propiedades

IUPAC Name |

3-amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-8-13-5-4-9(14-8)7-15-6-2-3-10(12)11(15)16/h4-5,10H,2-3,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTFWQYNFKQYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CN2CCCC(C2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

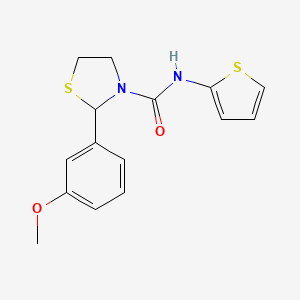

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

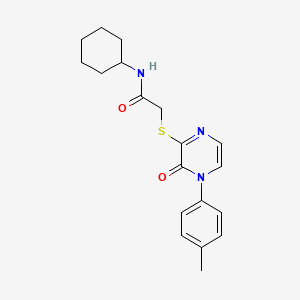

![N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2614903.png)

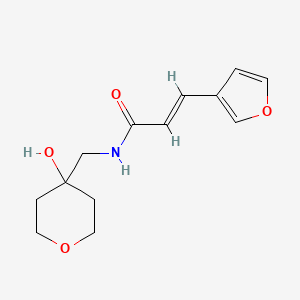

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)

![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)

![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2614916.png)

![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)